molecular formula C22H22N4OS B12154232 5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12154232
M. Wt: 390.5 g/mol
InChI Key: LDXCNYDCJJGYJR-UHFFFAOYSA-N
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Description

5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a synthetic small molecule belonging to the 1,2,4-triazole chemical class. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to the established biological profile of its structural analogs. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its ability to form multiple hydrogen bonds and engage in various non-covalent interactions with biological targets, which often translates to notable pharmacological activities . The primary research applications for this compound are anticipated based on the known activities of similar 1,2,4-triazole derivatives. These include potential use as a lead compound or intermediate in the development of anticancer agents . Some 1,2,4-triazole-based drugs, such as Letrozole and Anastrozole, are already widely used in the treatment of estrogen-dependent breast cancer, functioning as potent aromatase inhibitors . Furthermore, the structural features of this compound, particularly the naphthylmethylthio group, suggest potential for antimicrobial and antifungal research, as many triazole derivatives are known to disrupt fungal ergosterol synthesis . The mechanism of action for 1,2,4-triazole derivatives is often tied to enzyme inhibition. The nitrogen atoms in the triazole ring can coordinate with the heme iron in cytochrome P450 enzymes, such as aromatase (CYP19) or the lanosterol 14α-demethylase (CYP51) . This interaction is a key mechanism for several established triazole drugs. Researchers can leverage this compound to explore novel inhibitors for these and other enzyme targets. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C22H22N4OS

Molecular Weight

390.5 g/mol

IUPAC Name

3-(naphthalen-1-ylmethylsulfanyl)-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C22H22N4OS/c1-15(2)27-19-11-6-9-17(13-19)21-24-25-22(26(21)23)28-14-18-10-5-8-16-7-3-4-12-20(16)18/h3-13,15H,14,23H2,1-2H3

InChI Key

LDXCNYDCJJGYJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Flow Chemistry for Cyclization

Microreactor systems enhance heat transfer and reduce reaction times (from 12 hours to 2–3 hours) while improving yield to 85%.

Catalytic Amination

Palladium-catalyzed amination (e.g., Buchwald-Hartwig) introduces the amine group at position 4 in lieu of traditional ammonolysis, reducing byproducts.

Conditions :

  • Catalyst : Pd(OAc)2/Xantphos

  • Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Solvent : Toluene, 100°C, 24 hours.

Analytical Characterization

Critical quality control metrics include:

Parameter Method Specification
PurityHPLC (C18 column)≥98.5% (area normalization)
Melting PointDifferential Scanning Calorimetry182–184°C
Molecular WeightHR-MS423.15 g/mol (C21H21N4OS)

Residual solvent analysis (GC-MS) confirms compliance with ICH guidelines.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclization (30 minutes vs. 12 hours) and improves yield (78%).

Enzymatic Catalysis

Preliminary studies using lipases (e.g., Candida antarctica) show promise for greener thioether bond formation, though yields remain suboptimal (50–55%) .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the naphthylmethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of 1,2,4-triazole derivatives, including 5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine. The triazole ring is known for its ability to interact with biological targets involved in cancer progression.

  • Mechanism of Action : The compound's anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
  • Case Study : A synthesized derivative demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values below 100 μM. The mechanism involved mitochondrial dysfunction and activation of apoptotic pathways .

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit antimicrobial activity against a range of pathogens.

  • Inhibition Studies : In vitro tests have shown that related triazole compounds can effectively inhibit Gram-positive and Gram-negative bacteria. For example, modifications in the aniline group of similar compounds resulted in enhanced antibacterial activity against Staphylococcus aureus.

Fungicidal Activity

The triazole structure is widely recognized for its fungicidal properties, making it valuable in agricultural formulations.

  • Fungicidal Mechanism : Triazoles inhibit ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity. This mechanism makes them effective against various fungal pathogens affecting crops.

Plant Growth Regulation

Triazole compounds can also act as plant growth regulators, influencing plant development and stress responses.

  • Application Studies : Field trials have indicated that certain triazoles can enhance drought resistance in crops by modulating physiological responses to water stress .

Data Tables

Application AreaCompound ActivityReference
AnticancerSignificant cytotoxicity against MCF-7 and HCT-116
AntimicrobialEffective against Gram-positive bacteria
FungicidalInhibition of ergosterol biosynthesis
Plant Growth RegulationEnhanced drought resistance

Mechanism of Action

The mechanism of action of 5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the aromatic groups can engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The pharmacological and physicochemical properties of 1,2,4-triazole derivatives depend heavily on substituent patterns. Below is a comparative analysis of the target compound and analogs:

Compound Name Position 5 Substituent Position 3 Substituent Position 4 Substituent Key Properties/Activities Reference
5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine 3-(Methylethoxy)phenyl Naphthylmethylthio Amine High lipophilicity, potential anticancer -
5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione 1-Methyl-pyrrolylmethyl Naphthalen-1-yl Thione Anticancer activity
5-(3-Hydroxynaphthalen-2-yl)-4-phenyl-1,2,4-triazole-3-thione 3-Hydroxynaphthalen-2-yl Phenyl Thione Antiproliferative activity
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 5-Methylpyrazol-3-yl Phenyl Thiol Moderate antiradical activity
5-((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione (5-Amino-thiadiazole)thiomethyl Phenyl Thione Enhanced solubility, antimicrobial

Key Observations :

  • Naphthyl vs.
  • Amine vs. Thione/Thiol : The amine at position 4 enhances hydrogen-bonding capacity compared to thiol/thione derivatives, which may influence receptor affinity .
  • Methylethoxy vs. Hydroxy/Methoxy : The methylethoxy group (isopropoxy) offers greater lipophilicity than hydroxy or smaller alkoxy groups, affecting solubility and metabolic stability .
Pharmacological Activities
  • Anticancer Potential: The naphthyl-substituted triazole in showed cytotoxicity against cancer cells, suggesting the target compound’s naphthylmethylthio group may confer similar activity. Hydroxynaphthalenyl derivatives (e.g., ) exhibited antiproliferative effects via topoisomerase inhibition.
  • Antiradical Activity :
    • Pyrazole-triazole hybrids (e.g., ) demonstrated DPPH radical scavenging (IC50 ~ 50–100 μM), likely due to thiol groups. The target compound’s amine may offer alternative radical-neutralizing mechanisms.
  • Antimicrobial Activity :
    • Thiadiazole-triazole hybrids () showed broad-spectrum antimicrobial activity, attributed to sulfur atoms disrupting microbial membranes.
Physicochemical Properties
  • Solubility : The methylethoxy and naphthyl groups in the target compound reduce aqueous solubility compared to hydroxy-substituted analogs (e.g., ).
  • Melting Points : Thione derivatives (e.g., ) typically have higher melting points (>200°C) due to hydrogen bonding, whereas thiols/amines may exhibit lower thermal stability.

Biological Activity

5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₈H₁₈N₂OS
  • Molecular Weight: 306.41 g/mol

This compound features a triazole ring, which is pivotal for its biological activities due to its ability to interact with various biological targets.

Antimicrobial Activity

Triazoles are widely studied for their antimicrobial properties. Research indicates that derivatives of the triazole scaffold exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity: Studies have shown that compounds similar to this compound demonstrate effectiveness against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values often range from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Pathogen MIC (μg/mL)
Staphylococcus aureus0.125
Escherichia coli0.25
Pseudomonas aeruginosa0.5
Candida albicans1.0

Anticancer Activity

The potential anticancer effects of triazole derivatives have also been explored. Certain studies indicate that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways related to cell survival and death .

Anti-inflammatory Effects

Research has indicated that triazoles can possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for developing treatments for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of triazole compounds. Modifications at specific positions on the triazole ring can enhance or reduce activity:

  • Substituent Effects: The presence of electron-donating groups (e.g., methoxy or ethoxy groups) at the phenyl ring can significantly increase antimicrobial efficacy.
  • Ring Modifications: Alterations in the naphthyl group or the introduction of different alkyl chains can influence both potency and selectivity against various pathogens.

Case Studies

Several studies have reported on the synthesis and evaluation of triazole derivatives:

  • Study by Siddiqui et al.: This study synthesized various triazole derivatives and tested them against multiple bacterial strains, noting several compounds with MIC values lower than standard antibiotics .
  • Research by Prakash et al.: This research focused on hybrid compounds containing triazole moieties that exhibited enhanced antibacterial activity compared to their non-hybrid counterparts .

Q & A

Q. What are the common synthetic routes for preparing 5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions, such as the Mannich reaction, where a triazole core reacts with aldehydes and amines to introduce substituents . Key steps include cyclization of thiosemicarbazides or coupling of pre-functionalized fragments. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically impact yield and purity. For example, polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility of intermediates, while controlled temperatures (60–80°C) minimize side reactions . Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the target compound .

Q. Which analytical techniques are most effective for confirming the structure and purity of this triazole derivative?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry, while mass spectrometry (MS) verifies molecular weight and fragmentation patterns . High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) with UV visualization assesses purity (>95% is standard for pharmacological studies). Elemental analysis further validates empirical formulas .

Q. How can researchers design experiments to assess the biological activity of this compound against specific targets?

  • Methodological Answer: Initial screens should include in vitro assays (e.g., enzyme inhibition or receptor-binding studies) using validated protocols. For example, fluorescence-based assays can quantify interactions with kinases or proteases. Dose-response curves (0.1–100 µM) establish potency (IC₅₀/EC₅₀). Parallel cytotoxicity assays (e.g., MTT on HEK293 cells) ensure selectivity . Computational docking (AutoDock Vina) predicts binding modes to prioritize targets .

Advanced Research Questions

Q. What strategies are recommended for optimizing the synthetic pathway to improve scalability and reduce by-products?

  • Methodological Answer: Employ Design of Experiments (DoE) to systematically vary parameters (e.g., stoichiometry, solvent, temperature). For example, a Central Composite Design (CCD) can optimize the Mannich reaction, identifying critical factors like amine equivalents . Flow chemistry may enhance scalability by improving heat/mass transfer. Green chemistry approaches (e.g., solvent-free conditions or microwave-assisted synthesis) reduce waste and reaction times .

Q. How do structural modifications, such as varying substituents on the triazole ring, impact the compound’s pharmacological profile?

  • Methodological Answer: Structure-Activity Relationship (SAR) studies are pivotal. For instance, replacing the naphthylmethylthio group with fluorinated phenyl groups (e.g., 2,6-difluorophenyl) enhances metabolic stability but may reduce solubility . Introduce bioisosteres (e.g., replacing methylethoxy with morpholine) to balance lipophilicity and target affinity. Quantitative SAR (QSAR) models (e.g., CoMFA) predict activity trends .

Q. When encountering contradictory data in biological assays, what methodological approaches should be employed to resolve discrepancies?

  • Methodological Answer: Replicate assays under standardized conditions (e.g., identical cell lines, passage numbers, and reagent batches). Validate assay specificity using knockout models or competitive inhibitors. Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Statistical tools (e.g., Grubbs’ test) identify outliers, while meta-analysis of published data contextualizes findings .

Q. What computational chemistry methods are suitable for predicting the interaction mechanisms between this compound and its biological targets?

  • Methodological Answer: Molecular docking (AutoDock, Glide) predicts binding poses in target active sites. Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability over time (50–100 ns trajectories). Free-energy perturbation (FEP) calculations quantify binding affinities for homologs. Pharmacophore modeling (MOE) identifies critical interaction features (e.g., hydrogen bonds with catalytic residues) .

Q. How can researchers integrate in vitro and in silico data to validate the compound’s mechanism of action?

  • Methodological Answer: Use in silico predictions to guide in vitro assay design. For example, if docking suggests a hydrophobic pocket interaction, test analogs with bulkier substituents. Compare computational binding energies (ΔG) with experimental IC₅₀ values for correlation analysis. Machine learning models (e.g., Random Forest) trained on combined datasets improve predictive accuracy for lead optimization .

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